molecular formula C18H24ClNO4 B12780597 3-((4,6-Diacetyl-7-benzofuranyl)oxy)-N,N,2-trimethyl-1-propylamine hydrochloride CAS No. 90138-47-9

3-((4,6-Diacetyl-7-benzofuranyl)oxy)-N,N,2-trimethyl-1-propylamine hydrochloride

Cat. No.: B12780597
CAS No.: 90138-47-9
M. Wt: 353.8 g/mol
InChI Key: MERKAGJOOBXSCE-UHFFFAOYSA-N
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Description

3-((4,6-Diacetyl-7-benzofuranyl)oxy)-N,N,2-trimethyl-1-propylamine hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzofuran core substituted with acetyl groups and an amine side chain, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4,6-Diacetyl-7-benzofuranyl)oxy)-N,N,2-trimethyl-1-propylamine hydrochloride typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Acetylation: The benzofuran core is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetyl groups at the 4 and 6 positions.

    Amine Introduction: The propylamine side chain is introduced through a nucleophilic substitution reaction, where the benzofuran derivative reacts with N,N,2-trimethyl-1-propylamine.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((4,6-Diacetyl-7-benzofuranyl)oxy)-N,N,2-trimethyl-1-propylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the side chains or the benzofuran core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3-((4,6-Diacetyl-7-benzofuranyl)oxy)-N,N,2-trimethyl-1-propylamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 3-((4,6-Diacetyl-7-benzofuranyl)oxy)-N,N,2-trimethyl-1-propylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzofuran core and amine side chain allow it to bind to these targets, potentially modulating their activity. This can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4,6-Diacetyl-7-benzofuranyl)oxy)-N,N-dimethylethylamine hydrochloride
  • 2-((4,6-Diacetyl-7-benzofuranyl)oxy)-N,N-dimethylethylamine hydrochloride

Uniqueness

Compared to similar compounds, 3-((4,6-Diacetyl-7-benzofuranyl)oxy)-N,N,2-trimethyl-1-propylamine hydrochloride is unique due to its specific substitution pattern and the presence of the trimethylpropylamine side chain. This structural uniqueness can result in different chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

90138-47-9

Molecular Formula

C18H24ClNO4

Molecular Weight

353.8 g/mol

IUPAC Name

1-[6-acetyl-7-[3-(dimethylamino)-2-methylpropoxy]-1-benzofuran-4-yl]ethanone;hydrochloride

InChI

InChI=1S/C18H23NO4.ClH/c1-11(9-19(4)5)10-23-18-16(13(3)21)8-15(12(2)20)14-6-7-22-17(14)18;/h6-8,11H,9-10H2,1-5H3;1H

InChI Key

MERKAGJOOBXSCE-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)C)COC1=C(C=C(C2=C1OC=C2)C(=O)C)C(=O)C.Cl

Origin of Product

United States

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